molecular formula C17H10O2 B1268269 Indeno[2,1-b]chromene-6-carbaldehyde CAS No. 75293-82-2

Indeno[2,1-b]chromene-6-carbaldehyde

Cat. No. B1268269
CAS RN: 75293-82-2
M. Wt: 246.26 g/mol
InChI Key: IZRZXVDMBPQFJV-UHFFFAOYSA-N
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Description

Indeno[2,1-b]chromene-6-carbaldehyde (IBC-6-CA) is a compound belonging to the group of chromene compounds, which are widely studied and used in scientific research. IBC-6-CA is a colourless, crystalline solid with a melting point of 112-114°C and a boiling point of 294-296°C. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate, and has been used for various applications in the scientific research field.

properties

IUPAC Name

indeno[2,1-b]chromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-10-15-13-7-3-2-6-12(13)14-9-11-5-1-4-8-16(11)19-17(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRZXVDMBPQFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=C3O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328132
Record name indeno[2,1-b]chromene-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeno[2,1-b]chromene-6-carbaldehyde

CAS RN

75293-82-2
Record name indeno[2,1-b]chromene-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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